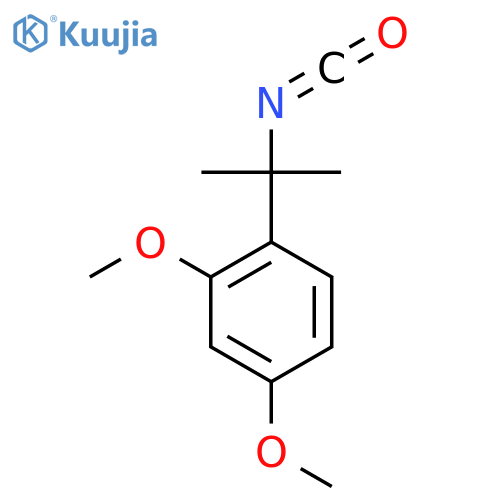

Cas no 1226001-97-3 (1-(2-Isocyanatopropan-2-yl)-2,4-dimethoxybenzene)

1-(2-Isocyanatopropan-2-yl)-2,4-dimethoxybenzene 化学的及び物理的性質

名前と識別子

-

- 1-(2-isocyanatopropan-2-yl)-2,4-dimethoxybenzene

- EN300-1845954

- 1226001-97-3

- 1-(2-Isocyanatopropan-2-yl)-2,4-dimethoxybenzene

-

- インチ: 1S/C12H15NO3/c1-12(2,13-8-14)10-6-5-9(15-3)7-11(10)16-4/h5-7H,1-4H3

- InChIKey: HPUXWTIREHURJC-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=C(C=CC=1C(C)(C)N=C=O)OC

計算された属性

- せいみつぶんしりょう: 221.10519334g/mol

- どういたいしつりょう: 221.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 271

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 47.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

1-(2-Isocyanatopropan-2-yl)-2,4-dimethoxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1845954-0.1g |

1-(2-isocyanatopropan-2-yl)-2,4-dimethoxybenzene |

1226001-97-3 | 0.1g |

$867.0 | 2023-09-19 | ||

| Enamine | EN300-1845954-1.0g |

1-(2-isocyanatopropan-2-yl)-2,4-dimethoxybenzene |

1226001-97-3 | 1g |

$986.0 | 2023-06-02 | ||

| Enamine | EN300-1845954-2.5g |

1-(2-isocyanatopropan-2-yl)-2,4-dimethoxybenzene |

1226001-97-3 | 2.5g |

$1931.0 | 2023-09-19 | ||

| Enamine | EN300-1845954-0.25g |

1-(2-isocyanatopropan-2-yl)-2,4-dimethoxybenzene |

1226001-97-3 | 0.25g |

$906.0 | 2023-09-19 | ||

| Enamine | EN300-1845954-1g |

1-(2-isocyanatopropan-2-yl)-2,4-dimethoxybenzene |

1226001-97-3 | 1g |

$986.0 | 2023-09-19 | ||

| Enamine | EN300-1845954-0.5g |

1-(2-isocyanatopropan-2-yl)-2,4-dimethoxybenzene |

1226001-97-3 | 0.5g |

$946.0 | 2023-09-19 | ||

| Enamine | EN300-1845954-10.0g |

1-(2-isocyanatopropan-2-yl)-2,4-dimethoxybenzene |

1226001-97-3 | 10g |

$4236.0 | 2023-06-02 | ||

| Enamine | EN300-1845954-0.05g |

1-(2-isocyanatopropan-2-yl)-2,4-dimethoxybenzene |

1226001-97-3 | 0.05g |

$827.0 | 2023-09-19 | ||

| Enamine | EN300-1845954-5.0g |

1-(2-isocyanatopropan-2-yl)-2,4-dimethoxybenzene |

1226001-97-3 | 5g |

$2858.0 | 2023-06-02 | ||

| Enamine | EN300-1845954-5g |

1-(2-isocyanatopropan-2-yl)-2,4-dimethoxybenzene |

1226001-97-3 | 5g |

$2858.0 | 2023-09-19 |

1-(2-Isocyanatopropan-2-yl)-2,4-dimethoxybenzene 関連文献

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

8. Book reviews

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

1-(2-Isocyanatopropan-2-yl)-2,4-dimethoxybenzeneに関する追加情報

Research Brief on 1-(2-Isocyanatopropan-2-yl)-2,4-dimethoxybenzene (CAS: 1226001-97-3) in Chemical Biology and Pharmaceutical Applications

The compound 1-(2-Isocyanatopropan-2-yl)-2,4-dimethoxybenzene (CAS: 1226001-97-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its isocyanate functional group and dimethoxybenzene moiety, serves as a versatile intermediate in the synthesis of bioactive compounds and drug candidates. Recent studies have explored its potential in targeted drug delivery, covalent inhibitor design, and as a building block for novel therapeutic agents.

One of the key areas of investigation involves the use of this compound in the development of covalent inhibitors. The isocyanate group enables the formation of stable covalent bonds with nucleophilic residues in target proteins, such as cysteine or lysine. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in designing irreversible inhibitors for kinases involved in inflammatory pathways. The researchers reported enhanced selectivity and potency compared to traditional reversible inhibitors, highlighting the compound's potential in treating chronic inflammatory diseases.

In addition to its role in covalent inhibition, 1-(2-Isocyanatopropan-2-yl)-2,4-dimethoxybenzene has been utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras). A recent preprint on bioRxiv detailed its incorporation into heterobifunctional molecules that selectively degrade oncogenic proteins. The dimethoxybenzene moiety was found to improve the pharmacokinetic properties of these PROTACs, enhancing their cellular permeability and metabolic stability.

From a chemical biology perspective, this compound has also shown promise in activity-based protein profiling (ABPP). A 2024 Nature Chemical Biology paper described its use as a reactive probe for identifying novel enzymatic targets in cancer cells. The study revealed previously unknown interactions with metabolic enzymes, opening new avenues for drug discovery in oncology.

The safety profile and synthetic accessibility of 1-(2-Isocyanatopropan-2-yl)-2,4-dimethoxybenzene have been subjects of recent optimization studies. Advances in green chemistry approaches have led to improved synthetic routes with higher yields and reduced environmental impact. These developments are particularly important as the pharmaceutical industry moves toward more sustainable manufacturing practices.

Looking forward, researchers anticipate broader applications of this compound in drug discovery, particularly in the areas of targeted protein degradation and covalent drug development. Ongoing clinical trials involving derivatives of this molecule are expected to provide valuable data on its therapeutic potential and safety profile in human subjects.

1226001-97-3 (1-(2-Isocyanatopropan-2-yl)-2,4-dimethoxybenzene) 関連製品

- 896356-47-1(N-(2Z)-3-(2-ethoxyethyl)-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene-4-methanesulfonylbenzamide)

- 941880-18-8(N-(3,4-difluorophenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide)

- 2171898-65-8(3-amino-3-(2-methylcyclopropyl)butanamide)

- 626-36-8(Ethyl allophanate)

- 2354024-12-5(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid)

- 1936732-18-1(5-(bromomethyl)-1-methyl-1H-indole)

- 2034339-85-8(1-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea)

- 730951-42-5(2-6-Methyl-5-(propan-2-yl)-1-benzofuran-3-ylacetic acid)

- 2138806-78-5(1-(2-Bromoethenyl)-3-fluoro-5-methoxybenzene)

- 1004389-99-4(N-[4-(diethylamino)phenyl]-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide)